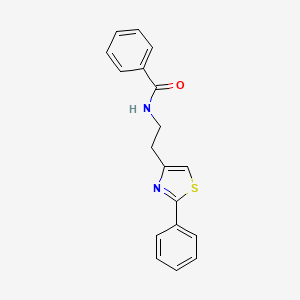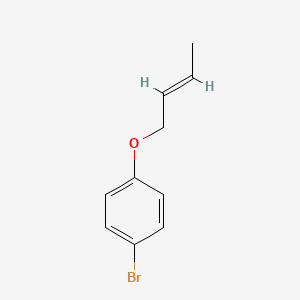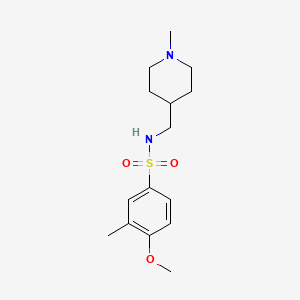![molecular formula C25H24N4O2S B2556179 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide CAS No. 2034371-94-1](/img/structure/B2556179.png)
2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O2S and its molecular weight is 444.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Activity
The exploration into the realm of heterocyclic compounds, such as 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide, reveals significant antimicrobial properties. Studies have demonstrated the synthesis of new heterocycles incorporating various moieties that have been evaluated for their antimicrobial effectiveness. These compounds have been characterized by various spectroscopic methods and tested against a spectrum of microbial agents, showcasing potential in the development of new antimicrobial agents (Bondock et al., 2008).
Radiosynthesis for Imaging Applications
In the field of diagnostic imaging, particularly positron emission tomography (PET), novel series of compounds including 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been identified as selective ligands for imaging translocator proteins. These compounds, with specific structural features allowing for fluorine-18 labeling, have been synthesized and evaluated for their potential in vivo imaging capabilities. This advancement in radiosynthesis techniques enhances the understanding of various physiological and pathological processes, offering a promising avenue for future research in diagnostic imaging (Dollé et al., 2008).
Anti-inflammatory and Dual Enzyme Inhibition
Explorations into the pharmacological profile of certain pyrrolizine derivatives have unveiled their capability as dual inhibitors of cyclo-oxygenase and 5-lipoxygenase enzymes. This attribute signifies a potential therapeutic application in treating conditions associated with inflammation, showcasing the versatility of heterocyclic compounds in addressing complex biological mechanisms. Such findings underscore the therapeutic potential of these compounds beyond their antimicrobial properties, opening new pathways for anti-inflammatory drug development (Laufer et al., 1994).
Novel Antimicrobial and Antiviral Agents
The synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidine derivatives highlight a novel class of compounds with promising antimicrobial and antiviral activities. This research has led to the development of compounds exhibiting significant activity against a range of microbial and viral pathogens, including those responsible for Newcastle disease. Such studies not only expand the application spectrum of heterocyclic compounds but also contribute to the ongoing search for new therapeutic agents capable of combating infectious diseases (Hilmy et al., 2021).
特性
IUPAC Name |
2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c1-15-8-9-18(12-16(15)2)27-21(30)14-32-25-28-22-20(17-6-4-3-5-7-17)13-26-23(22)24(31)29(25)19-10-11-19/h3-9,12-13,19,26H,10-11,14H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBKUFLQEMHYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromofuro[3,2-c]pyridine](/img/structure/B2556096.png)



![3-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B2556104.png)
![4-(6-Carbamoyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B2556106.png)




![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2556112.png)
![1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2556114.png)

![3-{[4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}-1-phenyl-1-propanone](/img/structure/B2556117.png)